REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[C:10]([F:15])([F:14])C([O-])=O.[Na+].[OH-].[Na+]>CN(C=O)C>[Br:1][C:2]1[C:7]([O:8][CH:10]([F:15])[F:14])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
3.55 g
|
Type
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reactant
|
Smiles
|
BrC1=NC=CC=C1O
|
Name
|
|
Quantity
|
6.22 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])(F)F.[Na+]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to cool to rt
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
resulting residue
|
Type
|
CUSTOM
|
Details
|
was partitioned between EtOAc/
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
WASH
|
Details
|
washed with brine (40 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash chromatography (SiO2, 100:0-0:100 hexanes-EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC=C1OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |